molecular formula C13H17F3N2O B2947080 3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine CAS No. 1020662-91-2

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine

Cat. No. B2947080
CAS RN: 1020662-91-2
M. Wt: 274.287
InChI Key: QGTLAVDLEJHEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine, commonly known as MPTP, is a synthetic compound used in scientific research for its neurotoxic effects on dopaminergic neurons. MPTP is structurally similar to the neurotransmitter dopamine and is metabolized in the brain to form MPP+, a potent neurotoxin that selectively destroys dopaminergic neurons. The use of MPTP in scientific research has led to significant advancements in our understanding of Parkinson's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The use of MPTP in scientific research has several advantages, including its ability to induce Parkinson's disease-like symptoms in animal models, its selective destruction of dopaminergic neurons, and its reproducibility. However, there are also several limitations to its use, including the fact that MPTP-induced models may not fully recapitulate the complexity of Parkinson's disease and that the neurotoxic effects of MPTP may not be identical to those observed in human patients.

Future Directions

There are several future directions for the use of MPTP in scientific research, including the development of new treatments for Parkinson's disease, the use of MPTP-induced models to study the effects of environmental toxins on dopaminergic neurons, and the development of new imaging techniques to better visualize the effects of MPTP on the brain. Additionally, the use of MPTP-induced models in combination with other neurotoxins may help to better mimic the complexity of Parkinson's disease and improve our understanding of the disease.

Scientific Research Applications

MPTP is primarily used in scientific research to induce Parkinson's disease-like symptoms in animal models. The selective destruction of dopaminergic neurons in the substantia nigra region of the brain leads to a decrease in dopamine levels, resulting in motor impairments similar to those observed in Parkinson's disease patients. MPTP-induced Parkinson's disease models have been used to study the underlying mechanisms of the disease and to test potential treatments.

properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-18-4-2-11(3-5-18)19-12-7-9(13(14,15)16)6-10(17)8-12/h6-8,11H,2-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLAVDLEJHEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine

Synthesis routes and methods

Procedure details

for preparing the compound of examples 43 to 46 may be obtained analogously to a method as described in WO2004005281 for 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine, but using 1-methyl-piperidin-4-ol. ES-MS: 275.2 [M+H]+; tR=2.41 min
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